4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F3N4. It has a molecular weight of 188.11 .
Synthesis Analysis
The synthesis of derivatives of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile has been reported in the literature . For instance, various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile were prepared using a three-step procedure .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a trifluoromethyl group, at the 4-position with an amino group, and at the 5-position with a carbonitrile group .
Scientific Research Applications
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Synthesis of Benzimidazole Derivatives and Cyanine Dyes
- Field : Organic Chemistry
- Application : 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is used as a starting material for the synthesis of benzimidazole derivatives and cyanine dyes .
- Method : This molecule can be synthesized by reacting 2,4,6-trichloropyrimidine with formaldehyde and ammonium chloride in the presence of sodium hydroxide or potassium hydroxide .
- Results : The hypsochromic shift is attributed to an electron withdrawing group (F) .
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Anticancer Research
- Field : Medicinal Chemistry
- Application : A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Method : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results : The specific results or outcomes were not provided in the source .
-
Humidity Control
- Field : Material Science
- Application : This compound is used to control humidity and reduce spoilage, mould, and mildew in designated areas or enclosed storage areas .
- Method : The specific method of application was not provided in the source .
- Results : The specific results or outcomes were not provided in the source .
-
Synthesis of Trichloroacetic Acid Derivatives
- Field : Organic Chemistry
- Application : 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a trichloroacetic acid derivative that has basicity and amidine properties .
- Method : This molecule can be synthesized by reacting 2,4,6-trichloropyrimidine with formaldehyde and ammonium chloride in the presence of sodium hydroxide or potassium hydroxide .
- Results : The specific results or outcomes were not provided in the source .
-
Pharmaceutical Testing
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Condensation Control
Safety And Hazards
Safety data for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
The future directions for research on 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives could involve further exploration of their potential as ATP mimicking tyrosine kinase inhibitors of EGFR . Additionally, more research could be conducted to better understand the physical and chemical properties of this compound, as well as its safety and hazards .
properties
IUPAC Name |
4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXQMOBTKMHNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511815 |
Source
|
Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
CAS RN |
943-25-9 |
Source
|
Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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